molecular formula C9H6FNO B13796892 2-Fluoro-6-methylbenzoyl cyanide CAS No. 590368-96-0

2-Fluoro-6-methylbenzoyl cyanide

Katalognummer: B13796892
CAS-Nummer: 590368-96-0
Molekulargewicht: 163.15 g/mol
InChI-Schlüssel: ZNHABGGHXSITOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-methylbenzoyl cyanide is an organic compound with the molecular formula C9H6FNO It is a derivative of benzoyl cyanide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylbenzoyl cyanide typically involves the reaction of 2-Fluoro-6-methylbenzoyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the chloride group is replaced by a cyanide group. This reaction can be carried out using sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually performed under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-methylbenzoyl cyanide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide or potassium cyanide in DMF or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of 2-Fluoro-6-methylbenzylamine or 2-Fluoro-6-methylbenzyl alcohol.

    Oxidation: Formation of 2-Fluoro-6-methylbenzoic acid or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-methylbenzoyl cyanide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-methylbenzoyl cyanide depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can enhance the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The cyanide group can act as a nucleophile or a ligand in coordination chemistry, further expanding the compound’s utility in different contexts.

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-6-methylbenzoyl cyanide can be compared with other similar compounds such as:

    2-Fluoro-6-methylbenzoyl chloride: Similar structure but with a chloride group instead of a cyanide group. It is used as a precursor in the synthesis of this compound.

    2-Fluoro-6-methylbenzoic acid: Contains a carboxylic acid group instead of a cyanide group. It is used in the synthesis of various derivatives and as a building block in organic synthesis.

    2-Fluoro-6-methylbenzylamine: Contains an amine group instead of a cyanide group. It is used in the synthesis of pharmaceuticals and other bioactive compounds.

The uniqueness of this compound lies in its combination of a fluorine atom and a cyanide group, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

590368-96-0

Molekularformel

C9H6FNO

Molekulargewicht

163.15 g/mol

IUPAC-Name

2-fluoro-6-methylbenzoyl cyanide

InChI

InChI=1S/C9H6FNO/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4H,1H3

InChI-Schlüssel

ZNHABGGHXSITOX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)F)C(=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.